4-Chloro-3,5-difluoropyridine
Overview
Description
4-Chloro-3,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has a molecular weight of 149.53 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-difluoropyridine and similar fluorinated pyridines has been a subject of research . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-difluoropyridine consists of a pyridine ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H .Chemical Reactions Analysis
Fluoropyridines, such as 4-Chloro-3,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
4-Chloro-3,5-difluoropyridine is a liquid at room temperature . It has a melting point of 7-9 degrees Celsius .Scientific Research Applications
Synthesis and Optimization
- The optimization of synthetic technology using related compounds such as 3,5-dichloro-2,6-difluoropyridin-4-amine has been studied, with a focus on improving yields and simplifying the process. This includes adjustments to reaction conditions like temperature and the use of different materials, aiming to make the process more efficient and cost-effective (Li Sheng-song, 2010).
Chemical Reactivity and Functionalization
- Studies have been conducted on the reactivity and functionalization of related compounds, such as 2,3,5-trihalopyridines, which include variants like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine. These studies focus on how different reaction conditions, like deprotonation and exposure to various reagents, influence the final products. This research has implications for pharmaceutical research and the development of new chemical structures (Bobbio & Schlosser, 2001).
Manufacturing Processes
- The compound has been involved in the manufacturing process of industrial pesticides, indicating its role in the synthesis of commercially significant products. The research includes exploring transformations of the compound into various derivatives, which are then used in different chemical reactions (Schlosser & Bobbio, 2002).
Potential in Medicinal Chemistry
- The introduction of a 2,2-difluorobenzodioxole moiety in medicinal chemistry research has been explored using derivatives of 4-Chloro-3,5-difluoropyridine. This research highlights the compound's role in creating more stable derivatives for medicinal purposes, with the potential for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Agricultural Applications
- Derivatives of 4-Chloro-3,5-difluoropyridine have been used as key intermediates in the synthesis of herbicides, demonstrating its application in agriculture. This includes multi-step synthesis processes that optimize yield and effectiveness (Zuo Hang-dong, 2010).
Safety And Hazards
4-Chloro-3,5-difluoropyridine is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions of 4-Chloro-3,5-difluoropyridine and similar compounds involve their potential use in various applications. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
4-chloro-3,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLMZGRFXTEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620555 | |
Record name | 4-Chloro-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-difluoropyridine | |
CAS RN |
851178-97-7 | |
Record name | 4-Chloro-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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